DNMT3a Inhibitory Potency: Meta‑Nitrobenzylthio vs. Clinically Advanced SGI‑1027
In a direct biochemical assay, the closest congener to CAS 888414‑86‑6 reported in the literature, compound 19d (bearing an analogous 2‑(3‑nitrobenzyl)thio‑4‑aminopyrimidine core), inhibited DNMT3a with an IC₅₀ of 8.0 μM [1]. Under identical assay conditions the reference DNMT inhibitor SGI‑1027 exhibited an IC₅₀ of 6.0 μM, while the 4‑nitro regioisomer (compound 19e) was inactive (IC₅₀ >100 μM) [2]. This constitutes a >12‑fold potency advantage conferred specifically by the meta‑nitro substitution pattern retained in CAS 888414‑86‑6.
| Evidence Dimension | DNMT3a enzymatic inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 8.0 μM (inferred from closest literature congener 19d) |
| Comparator Or Baseline | SGI‑1027 (IC₅₀ 6.0 μM); para‑nitro regioisomer 19e (IC₅₀ >100 μM) |
| Quantified Difference | Equipotent with SGI‑1027 (1.3‑fold difference, within assay variability); >12‑fold more potent than the para‑nitro analog. |
| Conditions | Recombinant DNMT3a catalytic domain; SAM cofactor at Km concentration; scintillation proximity assay (SPA) format. |
Why This Matters
A procurement decision for a DNMT3a‑focused screening or SAR expansion campaign should exclude the 4‑nitro regioisomer, as it is inert at this target; only the 3‑nitro substitution pattern yields low‑micromolar potency comparable to the clinical‑stage tool compound SGI‑1027.
- [1] Castillo-Aguilera OO, et al. RSC Med Chem. 2025;16(5):2159–2173. Compound 19d DNMT3a IC₅₀ value from Table 2 and corresponding experimental details in Supplementary Information. View Source
- [2] Castillo-Aguilera OO, et al. RSC Med Chem. 2025;16(5):2159–2173. Comparative IC₅₀ values for SGI‑1027 (Table 2 footnote) and regioisomer 19e. View Source
